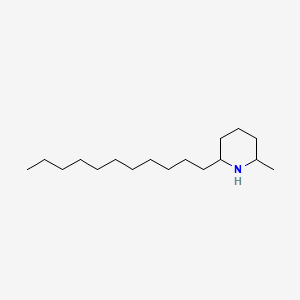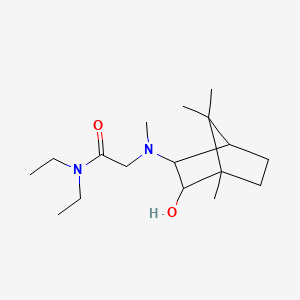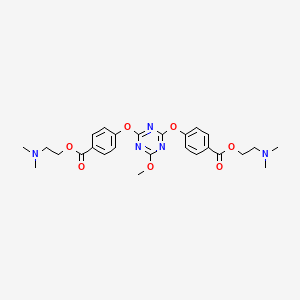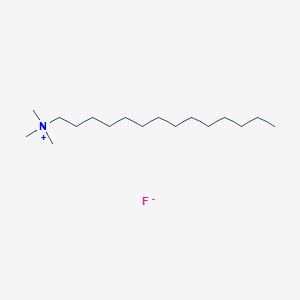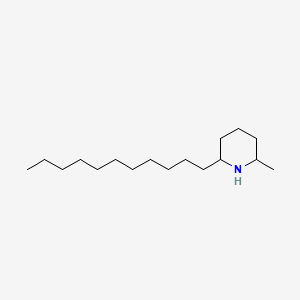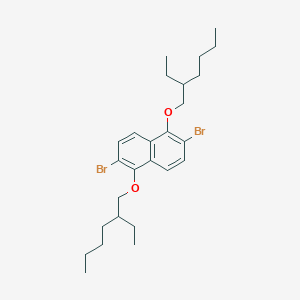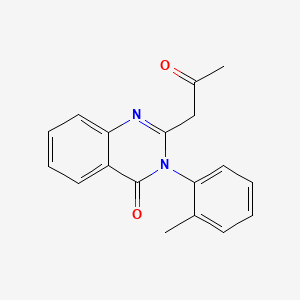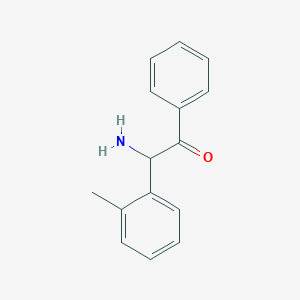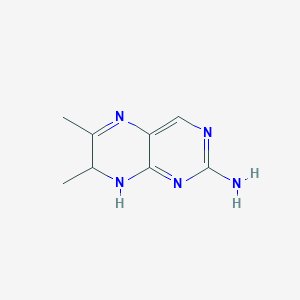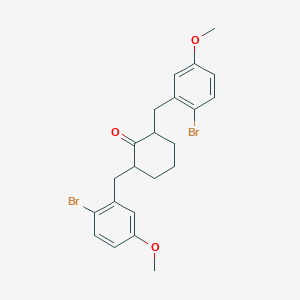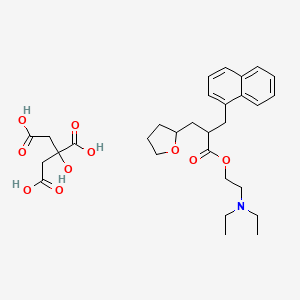
Naftidrofuryl citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naftidrofuryl citrate is a vasodilator used primarily in the management of peripheral and cerebral vascular disorders. It is known for its ability to enhance cellular oxidative capacity and is commonly used in the treatment of conditions such as intermittent claudication due to peripheral arterial disease . The compound acts as a selective antagonist of serotonin 5-HT2 receptors, which helps in promoting vasodilation and improving blood flow .
Preparation Methods
The preparation of naftidrofuryl citrate involves several synthetic routes and reaction conditions. One common method involves the use of furanmethylenediethyl malonate, which is synthesized from furfural and malonic acid diethyl acetate . The synthesis conditions are optimized to be mild, ensuring high purity and yield. Industrial production methods often involve the use of readily available and cost-effective raw materials, making the process economically viable .
Chemical Reactions Analysis
Naftidrofuryl citrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Naftidrofuryl citrate has a wide range of scientific research applications, including:
Chemistry: It is used in studies related to vasodilators and their effects on blood flow and vascular health.
Biology: Research often focuses on its role in cellular oxidative capacity and its impact on cellular metabolism.
Mechanism of Action
Naftidrofuryl citrate exerts its effects by acting as a selective antagonist of serotonin 5-HT2 receptors. This action blocks the vasoconstrictive effect of serotonin released from endothelial cells and platelets in response to hypoxia and atherogenesis . The compound also promotes vasodilation by antagonizing endogenous vasoconstrictor cytokine endothelin-1 and increasing nitric oxide levels, which are potent vasodilators and inhibitors of platelet aggregation . Additionally, nitric oxide inhibits the upregulation of intercellular adhesion molecule-1 in endothelial cells, which is important for leucocyte recruitment in the atherosclerotic process .
Comparison with Similar Compounds
Naftidrofuryl citrate can be compared with other vasodilators such as ketanserin and sarpogrelate. While all these compounds act on serotonin receptors, this compound is unique in its ability to enhance cellular oxidative capacity and its specific action on 5-HT2 receptors . This makes it particularly effective in treating peripheral arterial disease and improving blood flow in affected areas .
Similar Compounds
- Ketanserin
- Sarpogrelate
This compound stands out due to its multifaceted mechanism of action and its broad range of therapeutic applications .
Properties
CAS No. |
105386-86-5 |
|---|---|
Molecular Formula |
C30H41NO10 |
Molecular Weight |
575.6 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H33NO3.C6H8O7/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
LKLQMEYKQKAQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
